An In-depth Technical Guide to ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride: A Key Chiral Building Block in Antiviral Drug Development
An In-depth Technical Guide to ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride: A Key Chiral Building Block in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Scaffold
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, a chiral cyclopentene derivative, holds a position of considerable importance in the landscape of medicinal chemistry. Its prominence is primarily attributed to its role as a pivotal intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds that has revolutionized the treatment of viral infections. The defining feature of this molecule is its specific stereochemistry—the (1R,4S) configuration—which is crucial for its biological activity and its utility as a versatile building block in the asymmetric synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, with a particular focus on the development of antiviral therapies.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 168960-19-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₁₂ClNO | [1][4][5][8] |
| Molecular Weight | 149.62 g/mol | [1][4][5][8] |
| Appearance | White to yellow solid | [2][9] |
| IUPAC Name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | [4][8] |
| SMILES | C1CO.Cl | [4][8] |
| InChI Key | DFJSXBUVSKWALM-RIHPBJNCSA-N | [4][8] |
| Storage | Store at 10°C - 25°C, keep under inert gas: Nitrogen. | [1] |
Synthesis and Mechanistic Insights
The enantiomerically pure synthesis of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a critical step in the production of drugs like Abacavir. The following protocol, adapted from patent literature, outlines a robust method for its preparation.
Detailed Experimental Protocol
This synthesis proceeds via the reduction of a chiral ester, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate-L-hydrogen tartrate, followed by salt formation.
Step 1: Reduction of the Ester
To a solution of aqueous sodium hydroxide, sodium borohydride (1.008 mol) is added and the mixture is cooled to a temperature range of -5 to 0°C. (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate-L-hydrogen tartrate (0.429 mol) is then added to this cooled solution, and the reaction is maintained at -5 to 0°C for 4 hours. Following this, the pH of the reaction mixture is adjusted to 12-13 with aqueous sodium hydroxide solution. The product is then extracted with n-butanol at room temperature. The butanol is subsequently removed by distillation under vacuum at a temperature below 50°C.[10]
Step 2: Hydrochloride Salt Formation
Isopropyl alcohol (IPA) is added to the residue from the previous step, and the solution is cooled to 0-5°C. A solution of hydrogen chloride in isopropyl alcohol (IPA.HCl) is then added at this temperature. The mixture is heated to 80-85°C and maintained for 30 minutes. The solution is then allowed to cool to room temperature, followed by further cooling to 0-5°C for 2 hours to facilitate crystallization. The resulting solid is filtered and washed with isopropyl alcohol to yield ((1S,4R)-4-aminocyclopent-2-enyl)methanol hydrochloride.[10]
Causality Behind Experimental Choices
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Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. While it is generally less reactive towards esters compared to aldehydes and ketones, its reactivity can be enhanced under specific conditions.[4][6] The use of NaBH₄ is advantageous from a safety and handling perspective, especially on an industrial scale, compared to more powerful and pyrophoric reducing agents like lithium aluminum hydride (LiAlH₄).[11] The low temperature (-5 to 0°C) helps to control the exothermic nature of the reduction and can improve selectivity.[7][12][13]
-
pH Adjustment and Extraction: The adjustment of the pH to a highly basic condition (12-13) is crucial to ensure that the amine group is in its free base form, which is more soluble in the organic extraction solvent, n-butanol.
-
Salt Formation: The formation of the hydrochloride salt serves multiple purposes. It often provides a stable, crystalline solid that is easier to handle, purify, and store than the free amine. The use of IPA.HCl provides a convenient and controlled method for introducing anhydrous HCl to precipitate the salt from a non-aqueous medium.
Mechanistic Pathway of Ester Reduction
The reduction of the ester to the primary alcohol by sodium borohydride proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
Caption: Mechanism of Ester Reduction by Sodium Borohydride.
Alternative Synthetic Strategies
While the described method is effective, other synthetic routes to chiral 4-aminocyclopent-2-en-1-ols have been explored, reflecting the importance of this structural motif.
-
Chemoenzymatic Synthesis: These methods often employ lipases for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure compounds.[14][15][16][17][18] This approach can offer high enantioselectivity under mild reaction conditions.
-
Asymmetric Synthesis from Cyclopentadiene: Routes starting from the inexpensive and readily available cyclopentadiene have been developed. These often involve Diels-Alder reactions or other asymmetric transformations to introduce the desired stereocenters.[19]
Applications in Drug Discovery
The primary and most well-documented application of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is as a key building block for the synthesis of the antiretroviral drug Abacavir .
Synthesis of Abacavir
Abacavir is a carbocyclic nucleoside analogue that is a potent inhibitor of HIV reverse transcriptase. The synthesis of Abacavir involves the coupling of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol with a purine base derivative.
Caption: General Synthetic Scheme for Abacavir.
Mechanism of Action of Abacavir
Abacavir is a prodrug that is intracellularly converted to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP then acts as a competitive inhibitor of HIV reverse transcriptase.
-
Competitive Inhibition: CBV-TP mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes for the active site of the viral reverse transcriptase enzyme.[2][9][20]
-
Chain Termination: Once incorporated into the growing viral DNA chain, CBV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis.[2][9][21]
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